![molecular formula C18H14ClF3N6OS B12150748 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12150748.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, and electrophiles such as alkyl halides or acyl chlorides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
Building Block for Synthesis:
This compound serves as a versatile building block in organic synthesis. Its distinct functional groups allow for the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.
Reagent in Organic Reactions:
It is utilized as a reagent in organic chemistry for the synthesis of other compounds. Its ability to participate in electrophilic aromatic substitutions makes it valuable for creating derivatives with specific properties.
Biology
Antimicrobial Activity:
Research indicates that N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits potential antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi, making it a candidate for further development as an antifungal or antibacterial agent .
Anticancer Properties:
Preliminary investigations suggest that this compound may possess anticancer activity. It has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism involves interaction with specific cellular pathways that regulate cell growth and survival .
Medicine
Drug Development:
Given its biological activities, this compound is being explored as a potential drug candidate for treating various diseases. Its unique structure allows for modifications that can enhance its therapeutic efficacy and reduce side effects.
Industrial Applications
Material Science:
In the field of materials science, this compound is investigated for its potential use in developing new polymers and coatings. Its functional groups may impart desirable properties such as increased durability or resistance to environmental factors.
Specialty Chemicals Production:
The compound's chemical properties make it suitable for use in the production of specialty chemicals used in various industrial applications. This includes its role as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against several pathogenic bacteria and fungi. The results demonstrated significant inhibition of growth at low concentrations, suggesting its potential as a therapeutic agent against infections caused by resistant strains .
Cancer Cell Proliferation Inhibition
Research conducted on various cancer cell lines revealed that this compound effectively inhibited cell proliferation through apoptosis induction. The study highlighted its mechanism of action involving the modulation of key signaling pathways associated with cancer progression .
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide: Shares a similar core structure but lacks the additional functional groups present in the target compound.
2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Contains the same triazole and pyrazine moieties but lacks the chlorotrifluoromethylphenyl group.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₅ClF₃N₄OS |
Molecular Weight | 441.865 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly against BCR-ABL kinase involved in chronic myeloid leukemia (CML). Studies indicate that it can effectively inhibit the autophosphorylation of BCR-ABL, thereby blocking cell cycle progression and promoting apoptosis in affected cells .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Research has indicated that related triazole compounds exhibit significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition .
- Anticancer Properties : In vitro studies have demonstrated that the compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The structural components contribute to interactions with specific receptors or enzymes that modulate cell survival pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Study 1: Kinase Inhibition Assays
A study evaluated the inhibitory effects of various derivatives on BCR-ABL kinase activity using an ADP-Glo™ Kinase assay kit. The results showed that certain modifications to the triazole structure enhanced potency, with IC50 values ranging from 12 nM to 67 nM depending on the specific derivative tested .
Study 2: Antitubercular Activity
In a series of experiments aimed at discovering new antitubercular agents, compounds similar to this compound were synthesized and tested against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values between 1.35 to 2.18 μM, demonstrating significant potential for further development as therapeutic agents .
Study 3: Cytotoxicity Assessment
Cytotoxicity assays performed on human embryonic kidney (HEK293) cells indicated that several derivatives were non-toxic at effective concentrations for antimicrobial and anticancer activities. This suggests a favorable safety profile for further clinical exploration .
Properties
Molecular Formula |
C18H14ClF3N6OS |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14ClF3N6OS/c1-2-7-28-16(14-9-23-5-6-24-14)26-27-17(28)30-10-15(29)25-11-3-4-13(19)12(8-11)18(20,21)22/h2-6,8-9H,1,7,10H2,(H,25,29) |
InChI Key |
OMDPCUCFUCIHCB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NC=CN=C3 |
Origin of Product |
United States |
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